(Z)-5-苄叉-3-(4-氟苯基)噻唑烷二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

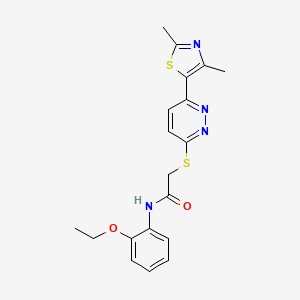

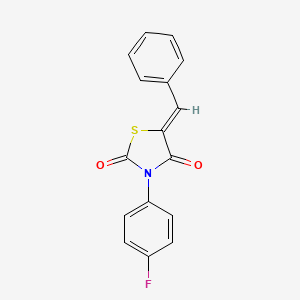

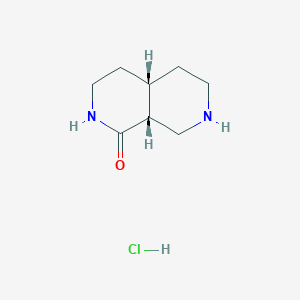

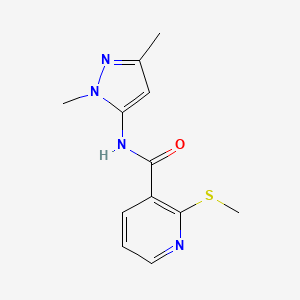

“(Z)-5-benzylidene-3-(4-fluorophenyl)thiazolidine-2,4-dione” is a type of aryl benzylidenethiazolidine-2,4-dione . It’s a part of a series of novel compounds synthesized in a straightforward route consisting of benzylidenethiazolidine-2,4-dione and 1,2,3-triazole pharmacophores . These compounds have been tested for in vitro antidiabetic activity by inhibiting the aldose reductase enzyme .

Synthesis Analysis

The synthesis of these compounds involves a straightforward route consisting of benzylidenethiazolidine-2,4-dione and 1,2,3-triazole pharmacophores . The reaction between (Z)-5-substituted-2,4-thiazolidinediones and 4-(bromomethyl) benzoic acid, using potassium carbonate as base in refluxing acetone, followed by a workup in acidic medium provided 4-(((Z)-5-substituted-2,4-dioxothiazolidin-3-yl)methyl) benzoic acid derivatives .Molecular Structure Analysis

The molecular structure of these compounds is based on the thiazolidin-4-one ring, which is a significant heterocyclic ring system of a pharmacophore and a privileged scaffold in medicinal chemistry . The main emphasis in this field is the hybridization of scaffolds, the hybrid-pharmacophore approach, and the analogue-based drug design of 4-thiazolidinone cores with early approved drugs, natural compounds, and privileged heterocyclic scaffolds .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the condensation of thiazolidine-2,4-dione with suitable aldehydes via microwave irradiation technique . This is followed by a reaction with 4-(bromomethyl) benzoic acid in the presence of potassium carbonate as a base in refluxing acetone .Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are largely determined by their molecular structure, which is based on the thiazolidin-4-one ring . This ring is susceptible to modification in Positions 2, 3, and 5, which allows for the creation of new compounds with desired activity .科学研究应用

PTP 1B 抑制剂用于 T2DM 管理

噻唑烷二酮 (TZD) 已被确定为蛋白酪氨酸磷酸酶 1B (PTP 1B) 的有效抑制剂,而 PTP 1B 是胰岛素信号通路的调节剂。TZD 支架的修饰导致了具有显着 PTP 1B 抑制活性的化合物的发现,表明它们在管理 2 型糖尿病 (T2DM) 中的效用。例如,已经强调了表现出有效活性的化合物(IC50 值低至 0.57 µM),强调了 Z 型构象在其结构框架中对于设计有效抑制剂的关键作用 (Verma 等,2019)。

抗菌、抗肿瘤和抗糖尿病剂

2,4-噻唑烷二酮及其衍生物已显示出广泛的生物活性,包括抗菌、抗肿瘤和抗糖尿病特性。TZD 核心的 N-3 和 C-5 位置的结构修饰导致了针对各种临床疾病的多种先导分子的开发。这种多功能性,加上低成本和易于合成,使 TZD 成为药物化学研究的重点 (Singh 等,2022)。

光电材料应用

对与噻唑烷二酮具有结构相似性的喹唑啉和嘧啶的研究揭示了它们在光电领域的应用。将喹唑啉和嘧啶片段掺入 π 扩展共轭体系已被证明对于创建新型光电材料很有价值。这些材料在电子设备、发光元件和光电转换元件中找到应用,也突出了噻唑烷二酮衍生物在这一领域的潜力 (Lipunova 等,2018)。

癌症研究和代谢综合征

TZD 作为 PPARγ 激动剂,不仅在治疗代谢综合征和 T2DM 方面有效,而且还表现出抗癌作用。这些作用得到临床试验的支持,并且与 PPARγ 受体激活没有很好的相关性,这表明 TZD 可能充当 IGF-1 受体信号传导的选择性抑制剂,而 IGF-1 受体信号传导在各种癌症中受到异常调节。这种双重作用强调了 TZD 在代谢疾病之外的治疗潜力 (Mughal 等,2015)。

作用机制

未来方向

The future directions in the research of these compounds involve the application of molecular hybridization methodologies and strategies in the design of small molecules as anticancer agents . The main directions in this field are the hybridization of scaffolds, the hybrid-pharmacophore approach, and the analogue-based drug design of 4-thiazolidinone cores with early approved drugs, natural compounds, and privileged heterocyclic scaffolds . These approaches are effective tools for the generation of hit/lead compounds with anticancer activity and will be relevant to future studies .

属性

IUPAC Name |

(5Z)-5-benzylidene-3-(4-fluorophenyl)-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10FNO2S/c17-12-6-8-13(9-7-12)18-15(19)14(21-16(18)20)10-11-4-2-1-3-5-11/h1-10H/b14-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKGFRJGUJHAYET-UVTDQMKNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}acetamide](/img/structure/B2898109.png)

![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-5-methylthiophene-2-sulfonamide](/img/structure/B2898113.png)

![2-(9-(2,4-dimethylphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide](/img/structure/B2898116.png)

![1,1-Bis(4-chlorophenyl)-2-[(4-methylphenyl)sulfonyl]-1-ethanol](/img/structure/B2898117.png)

![2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2898127.png)